5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid
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Overview
Description
5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid is an organic compound with the molecular formula C26H16O8. It is a type of carboxylic acid and is often used in the synthesis of metal-organic frameworks (MOFs). This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid typically involves the reaction of 1,1’-binaphthalene-4,4’-dicarboxylic acid with isophthalic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency .
Chemical Reactions Analysis
5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties such as luminescence, catalytic activity, and selective adsorption. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions and other ligands present .
Comparison with Similar Compounds
Similar compounds to 5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid include:
5,5’-([1,4-Phenylenebis(methyleneoxy)]diisophthalic acid: Known for its use in MOFs with photocatalytic properties.
5,5’-([1,4-Xylylenediamino)]diisophthalic acid: Used in the synthesis of luminescent sensors for detecting metal ions and nitroaromatic compounds.
5,5’-([Buta-diyne-1,4-diyl)]diisophthalic acid: Utilized in the construction of supramolecular compounds with unique structural and luminescent properties.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of 5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid in various fields.
Properties
Molecular Formula |
C36H22O8 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
5-[4-[4-(3,5-dicarboxyphenyl)naphthalen-1-yl]naphthalen-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H22O8/c37-33(38)21-13-19(14-22(17-21)34(39)40)25-9-11-31(29-7-3-1-5-27(25)29)32-12-10-26(28-6-2-4-8-30(28)32)20-15-23(35(41)42)18-24(16-20)36(43)44/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
InChI Key |
YWNLINVYWGCFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C5=CC=CC=C54)C6=CC(=CC(=C6)C(=O)O)C(=O)O |
Origin of Product |
United States |
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